2-(6-Bromopyridin-2-yl)ethanol
Overview
Description
2-(6-Bromopyridin-2-yl)ethanol is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 292.0±25.0 °C and a predicted density of 1.564±0.06 g/cm3 . The compound’s pKa is predicted to be 14.37±0.10 .Scientific Research Applications
Formation of Pyridylcarbene Intermediate : "2-(6-Bromopyridin-2-yl)ethanol" is formed as an intermediate in the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under specific conditions. This indicates its role in the formation of complex organic structures (Abarca, Ballesteros, & Blanco, 2006).
Lipase-Catalyzed Transesterifications : The compound has been utilized in studies exploring the enantioselective synthesis of pyridinylethanols, demonstrating its relevance in chiral chemistry and potential pharmaceutical applications (Orrenius, Mattson, Norin, Öhrner, & Hult, 1994).
Crystal Structure Studies in Chemistry : Research involving heteroligand Cu(II) complexes with 2-Halogenopyridines, including "this compound," has contributed to the understanding of halogen⋯halogen interactions in solid-state chemistry (Adonin, Novikov, Smirnova, Tushakova, & Fedin, 2020).
Protecting Group for Carboxylic Acids : It serves as an effective protecting group for methacrylic acid in polymer chemistry, demonstrating its utility in material science and polymer research (Elladiou & Patrickios, 2012).
Synthesis of β-Adrenergic Receptor Blocker Precursors : It plays a role in the biocatalytic synthesis of β-adrenergic receptor blockers, highlighting its significance in the development of therapeutic agents (Taşdemir, Kalay, Dertli, & Şahin, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSVXLMCEYFMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676536 | |
Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955370-07-7 | |
Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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